molecular formula C8H2Cl5F2NO B13839257 2,2,2-Trichloro-N-(3,5-dichloro-2,4-difluorophenyl)acetamide

2,2,2-Trichloro-N-(3,5-dichloro-2,4-difluorophenyl)acetamide

Cat. No.: B13839257
M. Wt: 343.4 g/mol
InChI Key: GNJRGYFAFOHZSX-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(3,5-dichloro-2,4-difluorophenyl)acetamide is a synthetic organic compound with the molecular formula C8H2Cl5F2NO. It is known for its application as an intermediate in the synthesis of various chemical products, including pesticides and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-N-(3,5-dichloro-2,4-difluorophenyl)acetamide typically involves the reaction of 3,5-dichloro-2,4-difluoroaniline with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(3,5-dichloro-2,4-difluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trichloro-N-(3,5-dichloro-2,4-difluorophenyl)acetamide is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Used in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-N-(3,5-dichloro-2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes involved in chitin synthesis. This interaction inhibits the synthesis of chitin, which is essential for the growth and development of certain pests .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-N-(3,5-dichloro-2,4-difluorophenyl)acetamide is unique due to its specific structure, which allows it to act as an effective intermediate in the synthesis of various chemical products. Its ability to inhibit chitin synthesis makes it particularly valuable in the development of pesticides .

Properties

Molecular Formula

C8H2Cl5F2NO

Molecular Weight

343.4 g/mol

IUPAC Name

2,2,2-trichloro-N-(3,5-dichloro-2,4-difluorophenyl)acetamide

InChI

InChI=1S/C8H2Cl5F2NO/c9-2-1-3(6(15)4(10)5(2)14)16-7(17)8(11,12)13/h1H,(H,16,17)

InChI Key

GNJRGYFAFOHZSX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)Cl)F)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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